2-chloro-N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide
説明
特性
IUPAC Name |
2-chloro-N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O4S/c17-12-6-5-10(7-14(12)19)21-9-11(25-16(21)22)8-20-26(23,24)15-4-2-1-3-13(15)18/h1-7,11,20H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMCFUASOCCHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNS(=O)(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-Chloro-N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide is a complex organic compound that features an oxazolidinone structure, which is known for its significant biological activity, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide is with a molecular weight of 396.8 g/mol. Its structure consists of a chlorinated aromatic system linked to an oxazolidinone moiety, which enhances its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with oxazolidinone structures are often effective against Gram-positive bacteria. The mechanism typically involves inhibition of protein synthesis by binding to the bacterial ribosome.
- Anticancer Potential : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating cytokine production.
Biological Activity Data
The following table summarizes the biological activities associated with 2-chloro-N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide and its analogs:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-N-(3-chlorophenyl)benzamide | Contains a similar chlorinated phenyl group | Antimicrobial properties |
| 4-(4-Chlorophenyl)-2-oxooxazolidine | Contains an oxazolidinone structure | Potential anticancer activity |
| 2-Chloro-N-(4-methoxyphenyl)benzamide | Features methoxy substituent | Anti-inflammatory effects |
Case Studies and Research Findings
- Antimicrobial Studies : Research published in PubMed indicates that oxazolidinone derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibiotic agents .
- Cytotoxicity Assays : A study demonstrated that related oxazolidinones showed significant cytotoxic effects on human cancer cell lines, suggesting that the compound may have similar properties .
- In Vivo Studies : Investigations into the pharmacokinetics and toxicity profiles of related compounds reveal favorable safety margins when administered at therapeutic doses, indicating potential for clinical use .
Q & A
Basic: What synthetic strategies are recommended for synthesizing 2-chloro-N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide, and how can reaction yields be optimized?
Answer:
A multi-step synthesis approach is typically employed, starting with the formation of the oxazolidinone core followed by sulfonamide coupling. Key steps include:
- Oxazolidinone ring formation : Cyclization of 3,4-dichlorophenyl-substituted epoxides or isocyanates under basic conditions (e.g., KCO/DMF) .
- Sulfonamide coupling : Reacting the oxazolidinone intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .
Optimization strategies : - Vary temperature (40–80°C) and solvent polarity (DMF vs. THF) to improve intermediate stability.
- Use catalytic additives (e.g., DMAP) to accelerate sulfonamide bond formation .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?
Answer:
Contradictory results may arise from assay-specific variables (e.g., pH, cell lines, or protein concentrations). Methodological solutions include:
- Comparative dose-response studies : Test the compound under standardized conditions (e.g., fixed pH 7.4, consistent cell passage numbers) to isolate variable effects .
- Target validation : Use CRISPR/Cas9 knockdowns or competitive binding assays to confirm specificity for suspected targets (e.g., bacterial RNA polymerase) .
- Data normalization : Apply statistical models (e.g., Z-score normalization) to account for inter-assay variability .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : H and C NMR to verify substituent positions on the oxazolidinone and benzenesulfonamide moieties .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (CCDC deposition recommended) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic distribution .
Advanced: What computational approaches are suitable for predicting the environmental fate of this compound?
Answer:
Use in silico tools to assess biodegradation and bioaccumulation:
- QSPR models : Predict partition coefficients (LogP) and soil adsorption constants (K) using software like EPI Suite .
- Molecular dynamics simulations : Study hydrolysis pathways under varying pH conditions (e.g., acidic vs. alkaline environments) .
- Metabolite prediction : Employ rule-based systems (e.g., Meteor Nexus) to identify potential degradation products .
Basic: How should researchers design stability studies to evaluate this compound’s degradation under controlled conditions?
Answer:
Follow ICH Q1A guidelines with modifications:
- Forced degradation : Expose the compound to heat (40–80°C), light (UV-A/B), and hydrolytic conditions (0.1M HCl/NaOH) for 7–14 days .
- Analytical monitoring : Use HPLC-PDA to track degradation products; correlate with mass spectral data .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Advanced: What strategies can improve the aqueous solubility of this compound while retaining its bioactivity?
Answer:
Modify physicochemical properties without altering the pharmacophore:
- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility ≥10-fold .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide nitrogen for pH-dependent release .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s antimicrobial activity?
Answer:
Standardized microbiological protocols include:
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .
- Synergy testing : Combine with β-lactams or fluoroquinolones to identify potentiation effects .
Advanced: How can researchers elucidate the molecular interactions between this compound and its protein targets?
Answer:
Integrate biophysical and structural biology techniques:
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to purified enzymes (e.g., dihydrofolate reductase) .
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify key binding residues .
- Alanine scanning mutagenesis : Validate critical interaction sites on the target protein .
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